2-Benzylcyclohexane-1,3-dione

Description

BenchChem offers high-quality 2-Benzylcyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzylcyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

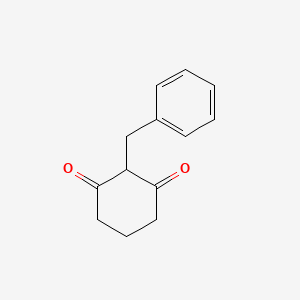

Structure

3D Structure

Properties

IUPAC Name |

2-benzylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-12-7-4-8-13(15)11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOXCTRDLYPXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346011 | |

| Record name | 2-benzylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22381-56-2 | |

| Record name | 2-benzylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Benzylcyclohexane-1,3-dione: Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylcyclohexane-1,3-dione is a dicarbonyl compound featuring a benzyl group substituted at the 2-position of a cyclohexane-1,3-dione ring. This molecule belongs to a class of compounds that are of significant interest in organic synthesis and medicinal chemistry. The cyclohexane-1,3-dione scaffold is a key structural motif in various natural products and biologically active molecules, exhibiting a range of activities including herbicidal, anticancer, and antimicrobial properties.[1] The presence of the benzyl group introduces steric and electronic modifications that can influence the compound's reactivity and biological interactions. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthetic protocol, and a summary of the known and potential applications of 2-benzylcyclohexane-1,3-dione.

Chemical Structure and Properties

The chemical structure of 2-benzylcyclohexane-1,3-dione consists of a six-membered carbocyclic ring with two ketone functional groups at positions 1 and 3, and a benzyl substituent at the alpha-carbon to both carbonyls.

Molecular Formula: C₁₃H₁₄O₂[2][3]

Molecular Weight: 202.25 g/mol [2][3]

IUPAC Name: 2-benzylcyclohexane-1,3-dione[2][3]

Physicochemical Properties

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₂ | [2][3] |

| Molecular Weight | 202.25 g/mol | [2][3] |

| CAS Number | 22381-56-2 | [2][3] |

| Appearance | Pale yellow solid | [4] |

| Melting Point | 80-90 °C | [4] |

| XLogP3-AA | 2 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Tautomerism

An important characteristic of 1,3-dicarbonyl compounds is their ability to exist in tautomeric forms, primarily the keto and enol forms. 2-Benzylcyclohexane-1,3-dione can undergo keto-enol tautomerization, with the enol form being stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium is influenced by the solvent and temperature.

Caption: Keto-enol tautomerism of 2-benzylcyclohexane-1,3-dione.

Synthesis of 2-Benzylcyclohexane-1,3-dione

The most common and direct method for the synthesis of 2-benzylcyclohexane-1,3-dione is the C-alkylation of cyclohexane-1,3-dione with a suitable benzylating agent, such as benzyl bromide.[4] This reaction is typically carried out in the presence of a base to deprotonate the acidic α-hydrogen of the dione, forming an enolate intermediate that then acts as a nucleophile.

Experimental Protocol: C-Alkylation of Cyclohexane-1,3-dione

This protocol describes a general procedure for the synthesis of 2-benzylcyclohexane-1,3-dione.

Materials:

-

Cyclohexane-1,3-dione

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexane-1,3-dione (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution. The base facilitates the formation of the enolate.

-

Addition of Alkylating Agent: While stirring the mixture, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford pure 2-benzylcyclohexane-1,3-dione.[4] Expected yields are generally in the range of 60-80%.[4]

Caption: General workflow for the synthesis of 2-benzylcyclohexane-1,3-dione.

Spectroscopic Characterization

The structure of 2-benzylcyclohexane-1,3-dione can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons typically in the range of 7.2-7.4 ppm and the benzylic methylene protons as a singlet or doublet around 3.0-3.5 ppm). The protons on the cyclohexane ring will appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons in the downfield region (typically >190 ppm), aromatic carbons of the benzyl group (125-140 ppm), the benzylic carbon, and the aliphatic carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum of 2-benzylcyclohexane-1,3-dione will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone groups, typically in the region of 1680-1720 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Potential Applications and Biological Activity

The cyclohexane-1,3-dione scaffold is a key component of many biologically active compounds, suggesting that 2-benzylcyclohexane-1,3-dione could serve as a valuable intermediate in the synthesis of novel therapeutic agents and agrochemicals.

Herbicidal Activity

A significant area of interest for cyclohexane-1,3-dione derivatives is their herbicidal activity. Many compounds in this class are known to be potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6][7][8][9] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocochromanols in plants. Inhibition of this enzyme leads to a depletion of these essential molecules, ultimately causing bleaching of the plant tissues and death. The 2-acyl-cyclohexane-1,3-dione moiety is a crucial feature for HPPD inhibition.[10] While specific studies on the HPPD inhibitory activity of 2-benzylcyclohexane-1,3-dione are not widely reported, its structural similarity to known HPPD inhibitors suggests it may possess similar properties.

Anticancer and Antimicrobial Potential

Derivatives of cyclohexane-1,3-dione have also been investigated for their potential as anticancer and antimicrobial agents.[1] The dicarbonyl moiety can participate in various biological interactions, and modifications at the 2-position can be used to modulate the selectivity and potency of these compounds. For instance, some dione derivatives have shown potent cytotoxicity against various cancer cell lines, often by inducing apoptosis.[1] Further research is needed to explore the specific cytotoxic and antimicrobial activities of 2-benzylcyclohexane-1,3-dione.

Conclusion

2-Benzylcyclohexane-1,3-dione is a versatile organic compound with a chemical structure that lends itself to a variety of synthetic transformations and potential biological applications. Its synthesis via the alkylation of cyclohexane-1,3-dione is a straightforward and efficient process. The presence of the dicarbonyl functionality and the benzyl group makes it an attractive building block for the development of novel herbicides, pharmaceuticals, and other fine chemicals. Further investigation into its specific biological activities, particularly as an HPPD inhibitor and as a potential anticancer agent, is warranted to fully explore the potential of this molecule.

References

- Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). (1995). PubMed. Retrieved from [Link]

- 2-Benzylcyclohexane-1,3-dione. PubChem. Retrieved from [Link]

- 03 Solubility of Carbonyl Compounds. (2013, September 22). YouTube. Retrieved from [Link]

- Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione*. Retrieved from [Link]

- SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. (1993, March 1). PubMed. Retrieved from [Link]

- 2-Benzylcyclohexane-1,3-dione. PubChem. Retrieved from [Link]

- Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. (2023, November 22). PubMed. Retrieved from [Link]

- 2-Benzyl-1,3-cyclohexanedione. SpectraBase. Retrieved from [Link]

- Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022, August 31). MDPI. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 2-Benzylcyclohexane-1,3-dione | C13H14O2 | CID 608740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Buy 2-Benzylcyclohexane-1,3-dione (EVT-406375) | 22381-56-2 [evitachem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontierspartnerships.org [frontierspartnerships.org]

- 8. SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Benzylcyclohexane-1,3-dione

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-benzylcyclohexane-1,3-dione, a valuable intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthetic pathway, the rationale behind the experimental choices, and the analytical techniques required to verify the structure and purity of the final compound. We will delve into a robust and widely used synthetic method, the C-alkylation of cyclohexane-1,3-dione, and provide a detailed, step-by-step protocol. Furthermore, a thorough guide to the characterization of the target molecule using modern spectroscopic techniques is presented, complete with expected data and interpretations. This document is intended to serve as a practical and authoritative resource for the scientific community.

Introduction: The Significance of 2-Substituted Cyclohexane-1,3-diones

Cyclohexane-1,3-dione and its derivatives are fundamental building blocks in organic chemistry.[1][2] These scaffolds are present in a variety of natural products, bioactive molecules, and are pivotal intermediates in the synthesis of complex chemical architectures.[1][2] The introduction of a substituent at the C-2 position, as in 2-benzylcyclohexane-1,3-dione, dramatically expands the synthetic utility of this core structure, making it a precursor for various pharmaceuticals and agrochemicals. For instance, compounds containing the 2-aryl-1,3-cyclohexanedione moiety have been investigated for herbicidal and pesticidal activities.[1][3] The unique chemical properties of the dicarbonyl system, including its acidity and reactivity, make it a versatile synthon for a wide range of chemical transformations.

Synthesis of 2-Benzylcyclohexane-1,3-dione

The most common and efficient method for the synthesis of 2-benzylcyclohexane-1,3-dione is the direct C-alkylation of cyclohexane-1,3-dione with a suitable benzyl electrophile, such as benzyl bromide.[4] This reaction proceeds via the formation of an enolate intermediate, which then acts as a nucleophile.

Reaction Mechanism: An In-depth Look

The underlying mechanism of this synthesis is a classic example of enolate chemistry. The process can be broken down into two key steps:

-

Enolate Formation: The methylene protons at the C-2 position of cyclohexane-1,3-dione are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. A base, such as potassium carbonate, deprotonates this position to form a resonance-stabilized enolate. This enolate is the key nucleophilic species in the reaction.

-

Nucleophilic Substitution (SN2): The generated enolate then attacks the electrophilic benzylic carbon of benzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction. This results in the formation of a new carbon-carbon bond and the displacement of the bromide ion, yielding the desired 2-benzylcyclohexane-1,3-dione.

The following diagram illustrates the reaction mechanism:

Sources

- 1. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 2. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy 2-Benzylcyclohexane-1,3-dione (EVT-406375) | 22381-56-2 [evitachem.com]

Spectroscopic Profile of 2-Benzylcyclohexane-1,3-dione: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Benzylcyclohexane-1,3-dione (C₁₃H₁₄O₂, Molar Mass: 202.25 g/mol ).[1][2] As a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry, a thorough understanding of its structural and electronic properties is paramount. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. A central focus is the compound's existence in a state of keto-enol tautomerism, a phenomenon that profoundly influences its spectroscopic signature. This guide is intended for researchers, chemists, and drug development professionals who require a detailed reference for the characterization of this molecule.

The Central Role of Keto-Enol Tautomerism

2-Benzylcyclohexane-1,3-dione is a β-dicarbonyl compound and, as such, exists as an equilibrium mixture of its diketo form and its more stable, conjugated enol form.[3][4][5] The position of this equilibrium is highly dependent on factors such as solvent polarity, temperature, and concentration.[3][6][7] The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system, which often makes it the predominant tautomer, particularly in non-polar solvents.[3] Understanding this equilibrium is the foundational principle for accurately interpreting the compound's spectroscopic data, as the observed spectra are a weighted average of the signals from both tautomers present.

Caption: Keto-enol equilibrium of 2-Benzylcyclohexane-1,3-dione.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering direct confirmation of its identity and structural insights.

Interpretation of the Mass Spectrum

Electron Ionization (EI) mass spectrometry of 2-Benzylcyclohexane-1,3-dione reveals a distinct fragmentation pattern. The molecular ion peak (M⁺) is readily observed, confirming the compound's molecular weight.

-

Molecular Ion (M⁺) Peak: The mass spectrum shows a clear molecular ion peak at m/z = 202 , corresponding to the molecular formula C₁₃H₁₄O₂.[1]

-

Major Fragments: The fragmentation is dominated by cleavages related to the benzyl group and the cyclohexanedione ring. The most stable carbocation that can be formed is the tropylium ion (C₇H₇⁺) at m/z = 91, which arises from benzylic cleavage and rearrangement. However, the observed major fragments suggest ring fragmentation is also a primary pathway.[1]

-

m/z = 146: This significant peak likely corresponds to the loss of a C₄H₆ fragment (56 Da) via a retro-Diels-Alder-type cleavage of the cyclohexanedione ring.

-

m/z = 131: This fragment can be rationalized by the loss of the benzyl radical (C₇H₇•, 91 Da) from the molecular ion, followed by the loss of a methyl radical from the ring, or other complex rearrangements.

-

Summary of Mass Spectrometry Data

| m/z | Proposed Fragment Identity | Notes |

| 202 | [C₁₃H₁₄O₂]⁺ | Molecular Ion (M⁺)[1] |

| 146 | [M - C₄H₆]⁺ | Result of retro-Diels-Alder fragmentation[1] |

| 131 | [M - C₅H₉O]⁺ | Complex rearrangement and fragmentation[1] |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl groups |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of 2-Benzylcyclohexane-1,3-dione in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

-

GC Method: Use a temperature program starting at 100°C, holding for 1 minute, then ramping at 20°C/min to 280°C and holding for 5 minutes. Use helium as the carrier gas.

-

MS Method: Acquire data in Electron Ionization (EI) mode at 70 eV. Scan over a mass range of m/z 40-400.

-

Data Analysis: Identify the peak corresponding to the analyte and analyze its mass spectrum, noting the molecular ion and the major fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 2-Benzylcyclohexane-1,3-dione, the IR spectrum is a composite of signals from both the keto and enol tautomers, providing direct evidence of the equilibrium.

Interpretation of the IR Spectrum

The presence of both tautomers gives rise to a complex but highly informative spectrum.

-

O-H Stretch (Enol): A very broad and prominent absorption band is expected between 3200-2500 cm⁻¹ . This is characteristic of the intramolecularly hydrogen-bonded hydroxyl group of the enol form.

-

C-H Stretches: Aromatic C-H stretching absorptions appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ). Aliphatic C-H stretches from the benzyl and cyclohexane moieties will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

-

C=O Stretch (Keto & Enol): This region is critical. The diketo form will exhibit a strong C=O stretching band around 1715-1730 cm⁻¹ . The enol form, due to conjugation and intramolecular hydrogen bonding, will show a C=O stretch at a significantly lower frequency, typically around 1650-1670 cm⁻¹ . The presence of both bands is strong evidence for the tautomeric mixture.

-

C=C Stretch (Enol): The enolic double bond will give rise to a stretching absorption in the 1600-1640 cm⁻¹ region, often overlapping with the aromatic C=C stretches.

-

Aromatic C=C Stretches: Benzene ring C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.

Summary of Expected IR Absorptions

| Frequency Range (cm⁻¹) | Functional Group | Tautomer | Description |

| 3200-2500 | O-H Stretch | Enol | Broad, strong; intramolecular H-bond |

| 3100-3030 | C-H Stretch | Both | Aromatic |

| 2960-2850 | C-H Stretch | Both | Aliphatic (CH₂ and CH) |

| 1730-1715 | C=O Stretch | Keto | Strong; characteristic of 1,3-diones |

| 1670-1650 | C=O Stretch | Enol | Strong; conjugated and H-bonded |

| 1640-1600 | C=C Stretch | Enol | Medium; enolic double bond |

| 1600-1450 | C=C Stretch | Both | Medium; aromatic ring vibrations |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the anvil.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum for accurate peak identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of 2-Benzylcyclohexane-1,3-dione, providing unambiguous evidence for the keto-enol tautomerism and allowing for the quantification of the tautomeric ratio in a given solvent.

¹H NMR Spectrum Analysis

The proton NMR spectrum will display distinct sets of signals for the keto and enol forms. The relative integration of these unique signals allows for the calculation of the equilibrium constant (K_eq = [enol]/[keto]).

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Tautomer | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Enolic -OH | Enol | 11.0 - 15.0 | br s | 1H | Very downfield and broad due to strong intramolecular H-bonding. |

| Phenyl Ar-H | Both | 7.1 - 7.4 | m | 5H | Signals for both tautomers will overlap in the aromatic region. |

| C2-H | Keto | ~3.8 | t | 1H | Methine proton coupled to the adjacent benzylic CH₂. |

| Benzyl -CH₂- | Both | ~3.2 | d / s | 2H | Appears as a doublet in the keto form (coupled to C2-H) and a singlet in the enol form. |

| Cyclohexane -CH₂- (C4, C6) | Both | ~2.5 | m | 4H | Complex multiplets, different chemical environments in keto vs. enol. |

| Cyclohexane -CH₂- (C5) | Both | ~2.0 | m | 2H | Complex multiplet, different chemical environments in keto vs. enol. |

Note: The predominance of the enol form in most common NMR solvents (like CDCl₃) may make the signals for the keto tautomer very weak or unobservable.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides further confirmation of the tautomeric equilibrium, with characteristic shifts for the carbonyl and vinylic carbons.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Tautomer | Predicted δ (ppm) | Notes |

| Carbonyl C=O (C1, C3) | Keto | ~205 | Two signals expected for the non-equivalent carbonyls. |

| Carbonyl C=O (C1) | Enol | ~195 | One conjugated carbonyl signal. |

| Enolic C-OH (C3) | Enol | ~190 | Highly deshielded enolic carbon. |

| Enolic C=C (C2) | Enol | ~110 | Vinylic carbon at the 2-position. |

| Phenyl Ar-C (quaternary) | Both | ~138 | |

| Phenyl Ar-CH | Both | 126 - 130 | Multiple signals expected. |

| C2-CH | Keto | ~60 | Aliphatic methine carbon. |

| Benzyl -CH₂- | Both | ~35 | |

| Cyclohexane -CH₂- (C4, C6) | Both | ~30-40 | Two distinct signals expected in the keto form. |

| Cyclohexane -CH₂- (C5) | Both | ~20 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a 90° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds. Co-add at least 16 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal.

Conclusion

The spectroscopic characterization of 2-Benzylcyclohexane-1,3-dione is fundamentally dictated by its keto-enol tautomerism. Mass spectrometry confirms the molecular weight and reveals fragmentation pathways involving both the benzyl moiety and the dione ring. IR spectroscopy provides clear evidence of both tautomers through the simultaneous observation of carbonyl and hydroxyl stretching frequencies. Finally, ¹H and ¹³C NMR spectroscopy offer the most detailed structural insights, allowing for the unambiguous assignment of protons and carbons in both the keto and enol forms and enabling the quantification of their equilibrium ratio. This guide provides the foundational data and protocols necessary for the confident identification and characterization of this important chemical entity.

References

-

Hassan, W. M., Al-Harbi, L. M., & Shaaban, M. R. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5483. Available at: [Link]

-

Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 608740, 2-Benzylcyclohexane-1,3-dione. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14882950, 5-Benzylcyclohexane-1,3-dione. Retrieved from [Link]

-

ResearchGate. (2008). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis and properties of fluorinated 2-benzoylcyclohexane-1,3-diones. Retrieved from [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10856893, 2-Benzoylcyclohexane-1,3-dione. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2-Bromobenzyl)cyclohexane-1,3-dione. Retrieved from [Link]

-

Academia.edu. (n.d.). Mass spectrometric fragmentation of some arylidenecycloalkanones. Retrieved from [Link]

-

International Formulae Group. (2015). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Retrieved from [Link]

-

Royal Society of Chemistry. (1966). An n.m.r. study of keto–enol tautomerism in β-diketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

- 1. 2-Benzylcyclohexane-1,3-dione | C13H14O2 | CID 608740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Benzylcyclohexane-1,3-dione | C13H14O2 | CID 14882950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An n.m.r. study of keto–enol tautomerism in β-diketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Tautomeric Landscapes of 2-Benzylcyclohexane-1,3-dione Derivatives: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the tautomeric phenomena observed in 2-benzylcyclohexane-1,3-dione derivatives. These compounds, of significant interest in medicinal chemistry and organic synthesis, exist as a dynamic equilibrium between their diketo and enol forms. Understanding and controlling this equilibrium is paramount for predicting their chemical reactivity, biological activity, and physicochemical properties. This document will delve into the structural nuances of the tautomers, the influential roles of substituents and solvents, and the analytical methodologies crucial for their characterization. By synthesizing fundamental principles with practical experimental insights, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged with this important class of molecules.

Introduction: The Dynamic Nature of Tautomerism

Tautomerism, the chemical phenomenon where a compound exists as a mixture of two or more readily interconvertible structural isomers, is a cornerstone of organic chemistry.[1] Among the various types of tautomerism, keto-enol tautomerism is particularly prominent in dicarbonyl compounds.[1] For 2-benzylcyclohexane-1,3-dione derivatives, the equilibrium between the diketo and the enol tautomer is a delicate balance, profoundly influencing the molecule's overall character. The enol form is often stabilized by the formation of an intramolecular hydrogen bond and conjugation, making it a significant contributor to the equilibrium mixture.[2][3] The ability to modulate this equilibrium through synthetic design and solvent selection is a powerful tool in chemical research and drug discovery.

The Keto-Enol Equilibrium in 2-Benzylcyclohexane-1,3-diones

The core of tautomerism in 2-benzylcyclohexane-1,3-dione lies in the migration of a proton from the C2 carbon to one of the carbonyl oxygens, accompanied by a shift of a π-electron pair. This results in two primary tautomeric forms: the diketo form and the enol form.

Figure 1: Keto-enol tautomerism in 2-benzylcyclohexane-1,3-dione.

The enol form can exist as two isomers, depending on which carbonyl group participates in the enolization. However, due to the formation of a stable six-membered ring through an intramolecular hydrogen bond, the chelated enol form is significantly more stable and is the predominant enol species.[2][3]

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not static; it is dynamically influenced by a variety of internal and external factors. A thorough understanding of these factors is critical for controlling the tautomeric composition of a given derivative.

Substituent Effects

The electronic nature of substituents on the benzyl ring can significantly impact the stability of the enol tautomer.

-

Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (-OCH₃) or amino (-NH₂), can increase the electron density of the aromatic ring. This, however, does not directly translate to a predictable shift in the keto-enol equilibrium without considering the complex interplay of inductive and resonance effects on the acidity of the C2 proton and the stability of the conjugated enol system.

-

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), increase the acidity of the α-hydrogen at the C2 position, which can facilitate enolization.[4]

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[1][5]

-

Nonpolar solvents , such as hexane or carbon tetrachloride, tend to favor the enol form. This is because the intramolecular hydrogen bond in the enol tautomer is more stable in a nonpolar environment where it does not have to compete with solvent molecules for hydrogen bonding.

-

Polar protic solvents , such as water or methanol, can form hydrogen bonds with the carbonyl groups of the diketo form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer. These solvents can also disrupt the intramolecular hydrogen bond of the enol form.

-

Polar aprotic solvents , like dimethyl sulfoxide (DMSO) or acetonitrile, have a more complex influence. While they are polar, they cannot act as hydrogen bond donors. They can, however, act as hydrogen bond acceptors, potentially interacting with the enolic proton and influencing the equilibrium.[1]

The general trend observed is that the percentage of the enol tautomer decreases with increasing solvent polarity.[1]

Figure 2: Influence of solvent polarity on the keto-enol equilibrium.

Experimental Protocols for Synthesis and Analysis

Synthesis of 2-Benzylcyclohexane-1,3-dione Derivatives

A common and effective method for the synthesis of 2-substituted cyclohexane-1,3-diones involves the Knoevenagel condensation of an aromatic aldehyde with a cyclohexane-1,3-dione, followed by reduction.[6]

Step-by-step methodology for the synthesis of 2-(substituted-benzylidene)-5,5-dimethylcyclohexane-1,3-dione:

-

Reaction Setup: To a solution of 5,5-dimethylcyclohexane-1,3-dione (1 mmol) and a substituted benzaldehyde (1 mmol) in an appropriate solvent (e.g., ethanol or toluene), add a catalytic amount of a base (e.g., piperidine or pyrrolidine).

-

Reaction Execution: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(substituted-benzylidene)-5,5-dimethylcyclohexane-1,3-dione.

Reduction to 2-Benzylcyclohexane-1,3-dione:

The resulting benzylidene derivative can be reduced to the target 2-benzyl derivative using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C).

Figure 3: General experimental workflow for the synthesis of 2-benzylcyclohexane-1,3-dione derivatives.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for studying keto-enol tautomerism. The two tautomers are in slow exchange on the NMR timescale, allowing for the observation of distinct signals for each form.

-

¹H NMR:

-

Enol Tautomer: A characteristic signal for the enolic proton (O-H) appears at a downfield chemical shift (typically δ 10-16 ppm) due to the strong intramolecular hydrogen bond. The absence of a proton at C2 is also indicative of the enol form.

-

Diketo Tautomer: The proton at the C2 position gives a characteristic signal, and the methylene protons of the cyclohexane ring will show distinct patterns.

-

-

¹³C NMR:

-

Enol Tautomer: The enolic carbons (C=C-OH) will have characteristic chemical shifts in the olefinic region.

-

Diketo Tautomer: The carbonyl carbons will appear at a downfield chemical shift (typically δ > 190 ppm).

-

The ratio of the tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of 2-Benzylcyclohexane-1,3-dione in CDCl₃

| Proton | Diketo Tautomer (Expected) | Enol Tautomer (Expected) |

| CH (C2) | ~3.5 - 4.0 | Absent |

| CH₂ (benzyl) | ~3.2 | ~3.5 |

| CH₂ (ring) | ~2.0 - 2.8 | ~2.2 - 2.6 |

| OH (enolic) | Absent | ~12 - 15 |

| Aromatic | ~7.1 - 7.3 | ~7.1 - 7.3 |

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the structure in the solid state. If a suitable crystal of the enol form can be obtained, it provides precise information on bond lengths and angles, confirming the planar, chelated six-membered ring formed by the intramolecular hydrogen bond.

Conclusion and Future Perspectives

The tautomerism of 2-benzylcyclohexane-1,3-dione derivatives is a multifaceted phenomenon governed by a delicate interplay of electronic, steric, and environmental factors. A comprehensive understanding of this equilibrium is essential for the rational design of molecules with desired properties for applications in drug discovery and materials science. Future research in this area could focus on the synthesis of a broader range of derivatives with diverse substituents to build a more comprehensive quantitative structure-tautomerism relationship. Advanced computational studies, such as Density Functional Theory (DFT) calculations, can further elucidate the energetic landscape of the tautomeric interconversion and provide deeper insights into the transition states involved.[7][8][9][10] Such synergistic experimental and theoretical approaches will undoubtedly pave the way for the development of novel functional molecules based on the 2-benzylcyclohexane-1,3-dione scaffold.

References

-

Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. National Center for Biotechnology Information. [Link]

-

Synthesis of 2-(benzylidene)—5,5-dimethylcyclohexane-1,3-diones and 2-(benzylidene)- malononitriles by condensation of dimedone and malanonitrile with arylaldehydes in the. Scholars Research Library. [Link]

-

1,3-Dicarbonyls. Chemistry LibreTexts. [Link]

-

Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. ResearchGate. [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. National Center for Biotechnology Information. [Link]

-

Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. StudyCorgi. [Link]

-

Structure of 1,3-diketones and keto-enol forms for... ResearchGate. [Link]

-

Analysis of the Tautomeric Properties of 2-Formylcyclopentane-1,3-Dione Using the Data of IR Spectroscopy and Nonempirical (ab initio and DFT) Quantum-Chemical Calculations. ResearchGate. [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

5,5-dimethyl-1,3-cyclohexanedione. Organic Syntheses. [Link]

-

DFT studies on tautomeric preferences. Part 3: Proton transfer in 2-(8-acylquinolin-2-yl)-1,3-diones. ResearchGate. [Link]

-

18.2: Keto-Enol Equilibria. Chemistry LibreTexts. [Link]

-

Measuring Structural and Electronic Effects on Keto−Enol Equilibrium in 1,3-Dicarbonyl Compounds. Journal of Chemical Education. [Link]

-

Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. National Center for Biotechnology Information. [Link]

-

Tautomerism and Density Functional Theory. ResearchGate. [Link]

-

2-Benzyl-5-methoxyisoindoline-1,3-dione. ResearchGate. [Link]

-

1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Approximate keto and enol percentage in different solvents. ResearchGate. [Link]

-

DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. ResearchGate. [Link]

Sources

- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Benzylcyclohexane-1,3-dione | C13H14O2 | CID 608740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion | MDPI [mdpi.com]

- 4. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Benzyl-1,3-cyclohexanedione: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-benzyl-1,3-cyclohexanedione, a significant molecule in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical properties, spectroscopic signatures, synthetic methodologies, and the scientific rationale behind its reactivity and applications.

Introduction and Molecular Overview

2-Benzyl-1,3-cyclohexanedione (CAS No. 22381-56-2) is a derivative of 1,3-cyclohexanedione, a class of cyclic β-dicarbonyl compounds.[1][2] Its structure, featuring a benzyl group at the C2 position, imparts specific steric and electronic properties that make it a valuable intermediate in organic synthesis.[3] The presence of two carbonyl groups in a 1,3-relationship is the dominant feature, governing the molecule's acidity, reactivity, and its existence in a dynamic equilibrium with its enol tautomers. This structural motif is found in numerous biologically active compounds, including natural products and synthetic drugs, highlighting the importance of understanding its fundamental chemistry.[4][5]

Key Molecular Identifiers and Computed Properties

A summary of the core identifiers and computationally predicted properties for 2-benzyl-1,3-cyclohexanedione is presented below. These values are essential for database searches, analytical characterization, and predictive modeling of the molecule's behavior.

| Property | Value | Source |

| IUPAC Name | 2-benzylcyclohexane-1,3-dione | PubChem[1] |

| CAS Number | 22381-56-2 | ChemicalBook[2] |

| Molecular Formula | C₁₃H₁₄O₂ | PubChem[1] |

| Molecular Weight | 202.25 g/mol | PubChem[1] |

| XLogP3-AA | 2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Core Chemical Principle: Keto-Enol Tautomerism

A fundamental characteristic of 1,3-dicarbonyl compounds is their ability to exist as a mixture of keto and enol tautomers.[6][7] Tautomers are constitutional isomers that readily interconvert, and in this case, the process involves the migration of a proton from the α-carbon (C2) to one of the carbonyl oxygens, with a corresponding shift of π-electrons.

For 2-benzyl-1,3-cyclohexanedione, the equilibrium favors the keto form, but the enol form is significantly stabilized and present in appreciable amounts.[8][9] This stabilization arises from two key factors:

-

Conjugation: The resulting C=C double bond in the enol form is conjugated with the remaining carbonyl group, creating a more delocalized and stable π-system.

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, creating a stable six-membered pseudo-ring.[8]

This tautomerism is not merely a structural curiosity; it is central to the molecule's reactivity. The enol form behaves as a nucleophile at the α-carbon, a property exploited in many synthetic transformations.

Caption: Keto-enol equilibrium of 2-benzyl-1,3-cyclohexanedione.

Physical Properties

2-Benzyl-1,3-cyclohexanedione is typically a solid at room temperature, with solubility characteristics common to moderately polar organic molecules. Its physical state and solubility are critical considerations for reaction setup, purification, and formulation.

| Property | Value | Source |

| Appearance | Pale yellow solid | EvitaChem[3] |

| Melting Point | 184-185 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 360.7 ± 25.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.137 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 5.63 ± 0.25 | ChemicalBook[2] |

| Solubility | Soluble in organic solvents like ethanol and acetone. | EvitaChem[3] |

Spectroscopic Characterization

The structural elucidation and purity assessment of 2-benzyl-1,3-cyclohexanedione rely on standard spectroscopic techniques. The data below represent expected values based on its structure and data from analogous compounds.

| Technique | Key Features and Expected Values |

| ¹H NMR | ~7.1-7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~3.3 ppm (s, 2H): Benzylic (CH₂) protons. ~2.4-2.7 ppm (m, 4H): Methylene (CH₂) protons of the cyclohexane ring at C4 and C6. ~3.5 ppm (t, 1H): Methine (CH) proton at C2. Note: In the enol form, the methine proton signal would disappear, and a broad enolic OH signal would appear downfield (>10 ppm). |

| ¹³C NMR | ~200 ppm: Carbonyl carbons (C1, C3). ~126-140 ppm: Aromatic carbons. ~55 ppm: Methine carbon (C2). ~30-40 ppm: Aliphatic and benzylic carbons. |

| IR (cm⁻¹) | ~2940: C-H stretching (aliphatic). ~1700-1735: C=O stretching for the ketone groups. The presence of the enol form may lead to a broader, conjugated C=O stretch at a lower frequency (~1650 cm⁻¹) and a broad O-H stretch (~2500-3200 cm⁻¹). |

| Mass Spec (GC-MS) | m/z 202: Molecular ion [M]⁺ peak.[1] Key fragments would likely arise from the loss of the benzyl group (m/z 91) and cleavage of the cyclohexanedione ring. |

Synthesis and Reaction Mechanisms

The most common and direct synthesis of 2-benzyl-1,3-cyclohexanedione is through the C-alkylation of 1,3-cyclohexanedione with a suitable benzylating agent, such as benzyl bromide.

Causality of the Synthetic Protocol:

The reaction hinges on the pronounced acidity of the methylene protons at the C2 position of 1,3-cyclohexanedione (pKa ≈ 11), which is significantly more acidic than protons alpha to a single ketone (pKa ≈ 20).[6] This acidity allows for easy deprotonation by a moderately strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the benzyl halide in a classic Sₙ2 reaction to form the new carbon-carbon bond.

Caption: General workflow for the synthesis of 2-benzyl-1,3-cyclohexanedione.

Experimental Protocol: Synthesis of 2-Benzyl-1,3-cyclohexanedione

Self-Validating System: This protocol includes steps for reaction monitoring and purification to ensure the isolation of the desired product.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-cyclohexanedione (1.0 eq) in ethanol.

-

Base Addition: Add a solution of potassium hydroxide (1.1 eq) in water to the flask. Stir for 15 minutes at room temperature. Rationale: The base deprotonates the dione to generate the potassium enolate, the active nucleophile.

-

Alkylation: Add benzyl bromide (1.05 eq) dropwise to the stirred solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Heating provides the activation energy for the Sₙ2 reaction. TLC allows for monitoring the consumption of the starting material.

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Isolation: Add water to the residue and acidify with dilute HCl until the pH is ~2-3. A precipitate should form. Rationale: Acidification protonates any remaining enolate and ensures the product is in its neutral form, decreasing its water solubility.

-

Purification: Collect the crude solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-benzyl-1,3-cyclohexanedione as a pale yellow solid.[3]

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 2-benzyl-1,3-cyclohexanedione is dominated by the interplay between its carbonyl groups and the acidic C2 proton. This makes it a versatile building block for more complex molecular architectures.[3]

Caption: Reactivity of 2-benzyl-1,3-cyclohexanedione and its synthetic utility.

Field-Proven Insights: Link to Triketone Herbicides and Drug Discovery

The 1,3-cyclohexanedione scaffold is of significant interest in agrochemistry and medicine. A prominent example is the class of "triketone" herbicides, such as Nitisinone (NTBC).[10][11] These molecules are structurally related to 2-acyl-1,3-cyclohexanediones.

-

Mechanism of Action: These compounds act as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[10][11] HPPD is a critical enzyme in the tyrosine catabolism pathway in both plants and animals.[11] Inhibition of this enzyme in plants leads to bleaching and death, making it an effective herbicidal target.

-

Therapeutic Application: The potent inhibition of human HPPD by NTBC was repurposed for a therapeutic application. It is used as a drug to treat hereditary tyrosinemia type 1, a rare genetic disorder where the build-up of toxic metabolites from tyrosine causes severe liver and kidney damage.[10] By inhibiting HPPD, NTBC prevents the formation of these toxic downstream products.[10][12]

The established biological activity of the broader class of 2-substituted-1,3-cyclohexanediones provides a strong rationale for using 2-benzyl-1,3-cyclohexanedione and its derivatives as scaffolds in drug discovery programs, particularly for enzyme inhibitors.[5][13]

Conclusion

2-Benzyl-1,3-cyclohexanedione is a molecule of significant synthetic utility, defined by the rich chemistry of its β-dicarbonyl core. Its physical properties are well-characterized, and its synthesis is straightforward. The crucial keto-enol tautomerism governs its reactivity, allowing it to serve as a versatile nucleophilic building block. The proven success of the structurally related triketone class in both agriculture and medicine underscores the potential of the 2-substituted-1,3-cyclohexanedione scaffold for the development of novel, biologically active agents. This guide serves as a foundational resource for any scientist looking to exploit the properties of this valuable chemical entity.

References

- EvitaChem. (n.d.). Buy 2-Benzylcyclohexane-1,3-dione (EVT-406375) | 22381-56-2. EvitaChem.

-

PubChem. (n.d.). 2-Benzylcyclohexane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Parte sperimentaleCompleta_3 Febbraio. The Royal Society of Chemistry.

-

Galeano, E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry.

-

PubChem. (n.d.). 2-Benzoylcyclohexane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Lock, E. A., et al. (n.d.). The discovery of the mode of action of 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC), its toxicology and development as a drug. PubMed. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). 1. The Royal Society of Chemistry.

-

Chemistry LibreTexts. (2024). 5.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Retrieved from [Link]

- Molchanov, S., & Gryff-Keller, A. (n.d.). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4- (trifluoromethyl)benzoyl]-1,3-cyclohexanedione*.

-

El-Gazzar, M. G., et al. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central. Retrieved from [Link]

-

Oregon State University. (n.d.). Keto/Enol Tautomerization. Oregon State University. Retrieved from [Link]

-

Caminati, W., et al. (2013). Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum. PubMed. Retrieved from [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Retrieved from [Link]

-

Lock, E. A., et al. (n.d.). Tissue distribution of 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) and its effect on enzymes involved in tyrosine catabolism in the mouse. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor. Google Patents.

-

ResearchGate. (n.d.). Structure of 2-[2-nitro-4-trifluoromethylbenzoyl]-1,3-cyclohexanedione (NTBC, nitisinone). ResearchGate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-Cyclohexanedione (CAS 504-02-9). Cheméo. Retrieved from [Link]

-

Gomaa, A. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Retrieved from [Link]

Sources

- 1. 2-Benzylcyclohexane-1,3-dione | C13H14O2 | CID 608740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Benzylcyclohexane-1,3-dione | 22381-56-2 [chemicalbook.com]

- 3. Buy 2-Benzylcyclohexane-1,3-dione (EVT-406375) | 22381-56-2 [evitachem.com]

- 4. mdpi.com [mdpi.com]

- 5. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. From toxicological problem to therapeutic use: the discovery of the mode of action of 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC), its toxicology and development as a drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontierspartnerships.org [frontierspartnerships.org]

- 12. researchgate.net [researchgate.net]

- 13. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclohexane-1,3-dione Core: A Journey from Discovery to a Cornerstone of Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexane-1,3-dione scaffold, a seemingly simple six-membered ring bearing two carbonyl groups in a meta-relationship, represents a cornerstone in the edifice of modern organic chemistry. Its unique structural features, particularly the reactivity of the C-2 methylene bridge and the propensity for enolization, have rendered it a versatile building block for the synthesis of a vast array of complex molecules. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted cyclohexane-1,3-diones, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols for their preparation. The narrative will trace the journey of this remarkable scaffold from its early discovery to its current status as an indispensable tool in medicinal chemistry and natural product synthesis.

The Genesis of a Scaffold: Early Discoveries and Structural Elucidation

The story of cyclohexane-1,3-dione, also known historically as dihydroresorcinol, begins with the early explorations of aromatic compounds and their reduced counterparts. One of the first documented preparations involved the reduction of resorcinol using sodium amalgam, a testament to the classical methods of early organic chemistry.[1] This initial discovery laid the groundwork for future investigations into the fundamental reactivity and tautomeric nature of this cyclic dione.

A significant leap in the accessibility and utility of this class of compounds came with the synthesis of 5,5-dimethylcyclohexane-1,3-dione, famously known as dimedone. This derivative is prepared from the reaction of mesityl oxide with diethyl malonate through a Michael addition, a reaction that has become a foundational method for constructing the cyclohexane-1,3-dione core.[2] The straightforward preparation and crystalline nature of dimedone made it an invaluable tool for the characterization of aldehydes, a classic application that highlights the reactivity of the C-2 methylene group.

Early structural studies revealed the fascinating tautomeric equilibrium of cyclohexane-1,3-diones. In solution, they exist as a mixture of the diketo and enol forms, with the enol tautomer often being the predominant species.[1] This keto-enol tautomerism is central to the reactivity of the scaffold, influencing its behavior as both a nucleophile and an electrophile.

The Synthetic Arsenal: Key Methodologies for Constructing the Cyclohexane-1,3-dione Core

The versatility of the cyclohexane-1,3-dione framework is matched by the diversity of synthetic methods developed for its construction. These methods, born from the foundational principles of organic chemistry, provide access to a wide range of substituted derivatives, each with unique properties and potential applications.

The Michael-Claisen Tandem: A Powerful One-Pot Strategy

A highly efficient and atom-economical approach to substituted cyclohexane-1,3-diones involves a consecutive Michael-Claisen process.[3][4][5] This one-pot reaction typically starts from an unsubstituted or substituted acetone and an α,β-unsaturated ester.[3][4] The reaction proceeds through a regioselective Michael addition followed by an intramolecular Claisen condensation, demonstrating a remarkable orchestration of classic reactions to build complexity in a single step.[5][6]

Experimental Protocol: Synthesis of a 4-Substituted Cyclohexane-1,3-dione via Michael-Claisen Condensation [7]

-

To a suspension of sodium hydride (2.0 eq) in dry toluene, a solution of the starting ketone (e.g., acetone, 1.0 eq) is added dropwise at -10 °C under an inert atmosphere.

-

The mixture is stirred for 30 minutes at this temperature.

-

A solution of the α,β-unsaturated ester (e.g., ethyl acrylate, 2.3 eq) in dry toluene is then added dropwise, maintaining the temperature at -10 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 40-100 minutes, monitoring the progress by TLC.

-

Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted cyclohexane-1,3-dione.

Mechanism: Michael-Claisen Condensation

Caption: Workflow of the Michael-Claisen condensation for cyclohexane-1,3-dione synthesis.

The Robinson Annulation: Building Fused Ring Systems

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[8][9] This method is particularly useful for the synthesis of cyclohexenones and has been instrumental in the total synthesis of numerous natural products, including steroids.[8][9] The reaction typically involves a ketone and a methyl vinyl ketone, leading to the formation of a new six-membered ring.[8][10]

Experimental Protocol: Synthesis of a Wieland-Miescher Ketone Analogue [11]

-

To a solution of a cyclic 1,3-dione (e.g., 2-methylcyclohexane-1,3-dione, 1.0 eq) in a suitable solvent such as ethanol, a base (e.g., sodium ethoxide, catalytic amount) is added.

-

The mixture is stirred until the dione dissolves completely.

-

Methyl vinyl ketone (1.1 eq) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated, and the progress is monitored by TLC.

-

Upon completion, the reaction is neutralized with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield the annulated product.

Mechanism: Robinson Annulation

Caption: The Robinson annulation pathway leading to cyclohexenone derivatives.

The Dieckmann Condensation: Intramolecular Cyclization of Diesters

The Dieckmann condensation, first reported by Walter Dieckmann, is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[12][13] This reaction is highly effective for the synthesis of five- and six-membered rings and is a key step in many synthetic routes to natural products.[13][14] The choice of base is crucial to prevent side reactions such as transesterification.[14]

Experimental Protocol: Synthesis of a Cyclic β-Keto Ester via Dieckmann Condensation [15]

-

A solution of the starting diester (e.g., diethyl adipate, 1.0 eq) in an anhydrous solvent (e.g., toluene) is added to a suspension of a strong base (e.g., sodium ethoxide, 1.1 eq) under an inert atmosphere.

-

The reaction mixture is heated to reflux with vigorous stirring for several hours.

-

The progress of the reaction is monitored by TLC or by observing the formation of a solid precipitate.

-

After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the pH is neutral.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude β-keto ester can be purified by distillation or column chromatography.

// Nodes start [label="Diester"]; enolate [label="Enolate Formation\n(Base)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tetrahedral_intermediate [label="Tetrahedral Intermediate"]; cyclized_product [label="Cyclic β-Keto Ester"]; deprotonated_product [label="Deprotonated\nβ-Keto Ester"]; final_product [label="Final Product\n(after acidic workup)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> enolate [label="Base"]; enolate -> tetrahedral_intermediate [label="Intramolecular\nNucleophilic Attack"]; tetrahedral_intermediate -> cyclized_product [label="Elimination of Alkoxide"]; cyclized_product -> deprotonated_product [label="Base"]; deprotonated_product -> final_product [label="H₃O⁺"]; }

Caption: The Thorpe-Ziegler reaction pathway from a dinitrile to a cyclic ketone.

The Knoevenagel Condensation: Introducing Diversity at the C-2 Position

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, typically catalyzed by a weak base. [16][17][18]In the context of cyclohexane-1,3-diones, this reaction is instrumental in introducing a wide variety of substituents at the C-2 position, leading to a vast library of derivatives with diverse biological activities. [19][20] Experimental Protocol: Synthesis of a 2-Substituted Cyclohexane-1,3-dione via Knoevenagel Condensation [17]

-

To a solution of cyclohexane-1,3-dione (1.0 eq) and an aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), a catalytic amount of a weak base (e.g., piperidine or pyridine) is added.

-

The reaction mixture is stirred at room temperature or heated to reflux, with progress monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield the 2-substituted derivative.

Mechanism: Knoevenagel Condensation

Caption: The Knoevenagel condensation mechanism for C-2 functionalization.

Data Presentation: A Comparative Overview of Synthetic Methodologies

| Synthetic Method | Starting Materials | Key Intermediates | Product Type | Typical Yields (%) |

| Michael-Claisen | Ketone, α,β-Unsaturated Ester | 1,5-Dicarbonyl, Cyclic β-Keto Ester | Substituted Cyclohexane-1,3-dione | 45-85% [4][7] |

| Robinson Annulation | Ketone, Methyl Vinyl Ketone | 1,5-Diketone, β-Hydroxy Ketone | Cyclohexenone | 40-90% [11] |

| Dieckmann Condensation | Diester | Enolate, Tetrahedral Intermediate | Cyclic β-Keto Ester | 60-90% [15] |

| Thorpe-Ziegler | Dinitrile | Carbanion, Enaminonitrile | Cyclic Ketone | 50-80% [21] |

| Knoevenagel Condensation | Cyclohexane-1,3-dione, Aldehyde/Ketone | Enolate, Aldol-type Adduct | 2-Alkylidene/Arylidenecyclohexane-1,3-dione | 70-95% [17] |

Applications in Drug Discovery and Agrochemicals

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry and agrochemical research, with its derivatives exhibiting a wide range of biological activities. [22][23] In the pharmaceutical arena, these compounds serve as crucial intermediates in the synthesis of a variety of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs. [24]The ability to readily functionalize the cyclohexane-1,3-dione core allows for the fine-tuning of pharmacological properties and the development of potent and selective drug candidates.

In the agrochemical industry, cyclohexane-1,3-dione derivatives have been extensively developed as herbicides. [25]These compounds often act by inhibiting specific enzymes in plants, leading to selective weed control. The commercial success of several cyclohexane-1,3-dione-based herbicides underscores the importance of this scaffold in modern agriculture.

Conclusion

The journey of substituted cyclohexane-1,3-diones, from their initial discovery through the development of a sophisticated synthetic arsenal, highlights a remarkable chapter in the history of organic chemistry. The elegant and efficient methodologies devised for their construction, including the Michael-Claisen tandem, Robinson annulation, Dieckmann condensation, Thorpe-Ziegler cyclization, and Knoevenagel condensation, not only provide access to this versatile scaffold but also serve as enduring examples of the power of fundamental reaction mechanisms. As research in drug discovery and materials science continues to advance, the cyclohexane-1,3-dione core is poised to remain a central and indispensable building block, enabling the creation of novel molecules with profound scientific and societal impact.

References

-

Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. YouTube. Available at: [Link]

-

Robinson Annulation. J&K Scientific LLC. Available at: [Link]

-

Robinson annulation. Wikipedia. Available at: [Link]

-

20 - Robinson Annulation Reaction | PDF | Ketone | Chemical Compounds. Scribd. Available at: [Link]

-

Thorpe-Ziegler Reaction Mechanism | Organic Chemistry. YouTube. Available at: [Link]

-

Thorpe reaction. Wikipedia. Available at: [Link]

-

Dieckmann condensation. Grokipedia. Available at: [Link]

-

Thorpe reaction. L.S.College, Muzaffarpur. Available at: [Link]

-

Robinson annulation reaction: Easy mechanism. Chemistry Notes. Available at: [Link]

-

Dieckmann condensation. Wikipedia. Available at: [Link]

-

Dieckmann Condensation Mechanism, Examples and Application. Chemistry Notes. Available at: [Link]

-

Knoevenagel condensation mechanism and applications. Purechemistry. Available at: [Link]

-

2-methyl-1,3-cyclohexanedione. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Available at: [Link]

- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.

- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.

-

Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. NIH. Available at: [Link]

-

Process for 4-substituted cyclohexane-1,3-dione. CSIR-Institute of Himalayan Bioresource Technology (IHBT), Palampur. Available at: [Link]

-

Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal. Available at: [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

-

First synthesis of 5-hydroxycyclohexane-1,3-dione. Mendeleev Communications (RSC Publishing). Available at: [Link]

-

ChemInform Abstract: Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Free Essay Example - StudyCorgi. Available at: [Link]

-

1,4-Cyclohexanedione. Organic Syntheses Procedure. Available at: [Link]

- Process for the preparation of cyclohexane-1,3-diones, and some bicyclic... Google Patents.

-

Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]

-

Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Available at: [Link]

-

1,3-Cyclohexanedione. Wikipedia. Available at: [Link]

-

Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Request PDF - ResearchGate. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. Available at: [Link]

-

Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Organic Letters - ACS Publications. Available at: [Link]

-

Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. ResearchGate. Available at: [Link]

-

Revisiting [3 + 3] Route to 1,3-Cyclohexanedione Frameworks: Hidden Aspect of Thermodynamically Controlled Enolates. The Journal of Organic Chemistry. Available at: [Link]

-

Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection. PubMed. Available at: [Link]

-

Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Available at: [Link]

-

ChemInform Abstract: Consecutive Michael—Claisen Process for Cyclohexane‐1,3‐dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Sci-Hub. Available at: [Link]

Sources

- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 2. studycorgi.com [studycorgi.com]

- 3. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 4. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 5. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. ihbt.res.in [ihbt.res.in]

- 8. Robinson annulation - Wikipedia [en.wikipedia.org]

- 9. chemistnotes.com [chemistnotes.com]

- 10. jk-sci.com [jk-sci.com]

- 11. scribd.com [scribd.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chemistnotes.com [chemistnotes.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 16. Knoevenagel Condensation [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 19. purechemistry.org [purechemistry.org]

- 20. m.youtube.com [m.youtube.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]